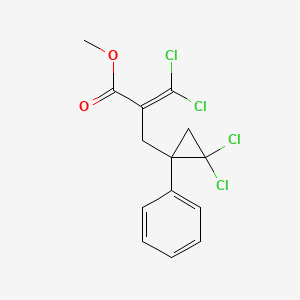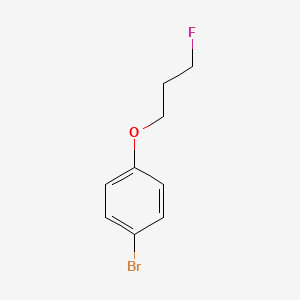![molecular formula C25H36F3N5O3 B12080132 [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)
[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines several functional groups, including a methoxyoxane ring, a trifluoromethyl-substituted pyrimidine, and a diazabicycloheptane core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Methoxyoxane Ring: The methoxyoxane ring can be synthesized through the cyclization of a suitable precursor, such as a hydroxyalkyl ether, under acidic or basic conditions.
Amination: The methoxyoxane ring is then subjected to amination using an appropriate amine, such as propylamine, under controlled temperature and pressure conditions.
Cyclopentylation: The resulting amino compound is then reacted with a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted intermediate.
Pyrimidine Introduction: The trifluoromethyl-substituted pyrimidine moiety is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative and a strong nucleophile.
Diazabicycloheptane Formation: The final step involves the formation of the diazabicycloheptane core through a cyclization reaction, typically using a diazo compound and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
The compound [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxyoxane ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl-substituted pyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways and molecular interactions. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- [3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone can be compared with other compounds containing similar functional groups, such as:
- Methoxyoxane derivatives
- Trifluoromethyl-substituted pyrimidines
- Diazabicycloheptane derivatives
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C25H36F3N5O3 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone |
InChI |
InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3 |
InChIキー |
MCRWZBYTLVCCJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)
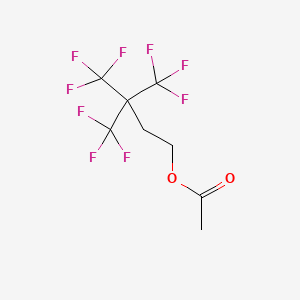
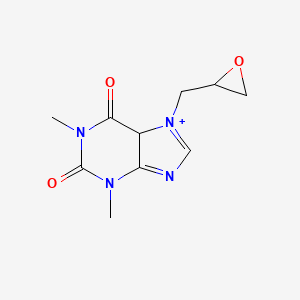



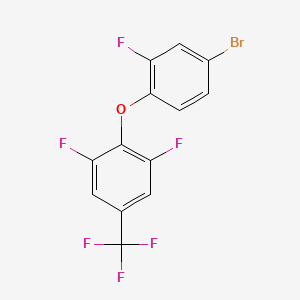



![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
